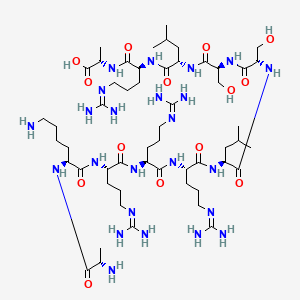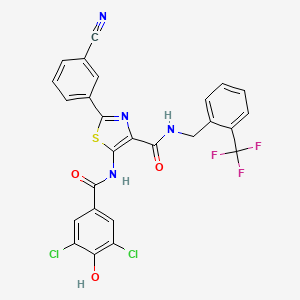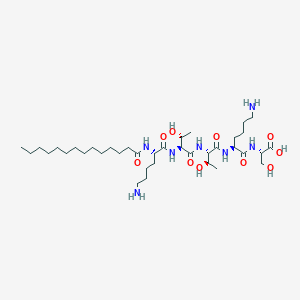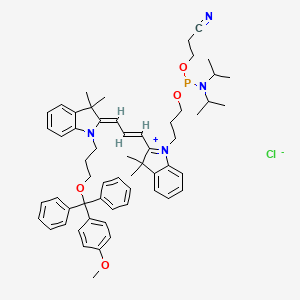
E3 Ligase Ligand-linker Conjugate 99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 99 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and a corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 99 involves the conjugation of Thalidomide with a specific linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Purification: The resulting conjugate is purified using techniques such as column chromatography to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions, ensuring consistent quality and yield.
Automated Purification: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for research and industrial applications.
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 99 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups on the linker are replaced by other nucleophiles.
Oxidation and Reduction: The conjugate can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified linkers, while oxidation and reduction can result in changes to the functional groups on the Thalidomide moiety .
科学研究应用
E3 Ligase Ligand-linker Conjugate 99 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: In biological research, this compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: The compound has potential therapeutic applications, particularly in cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents.
作用机制
E3 Ligase Ligand-linker Conjugate 99 exerts its effects through the following mechanism:
Recruitment of CRBN Protein: The Thalidomide moiety in the conjugate binds to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.
Formation of Ternary Complex: The conjugate facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the ubiquitin-conjugating enzyme.
Ubiquitination and Degradation: The E3 ligase mediates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 99 is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
属性
分子式 |
C28H37N5O6 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC 名称 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[6-[2-(2-hydroxyethoxy)ethyl]-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1 |
InChI 键 |
GFMCFPCEWFGYPB-QHCPKHFHSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)



![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
